molecular formula C16H15N5O4 B6008725 methyl (2Z)-2-[(2E)-2-(6-methoxy-4-methylquinazolin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate

methyl (2Z)-2-[(2E)-2-(6-methoxy-4-methylquinazolin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate

Cat. No.: B6008725
M. Wt: 341.32 g/mol
InChI Key: SESXXNVJLXTYNC-GHXNOFRVSA-N
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Description

Methyl (2Z)-2-[(2E)-2-(6-methoxy-4-methylquinazolin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(2E)-2-(6-methoxy-4-methylquinazolin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: Starting with a suitable aromatic amine, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of Functional Groups: Methoxy and methyl groups can be introduced through alkylation reactions.

    Formation of the Imidazolidinone Ring: This step involves the reaction of the quinazoline derivative with appropriate reagents to form the imidazolidinone ring.

    Final Esterification: The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the imino or carbonyl groups.

    Substitution: Substitution reactions might occur at the aromatic ring or the imidazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Quinazoline derivatives are often studied as catalysts in organic reactions.

    Material Science: These compounds can be used in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Some quinazoline derivatives are known to inhibit enzymes, making them potential candidates for drug development.

    Antimicrobial Activity: These compounds may exhibit antimicrobial properties against various pathogens.

Medicine

    Cancer Treatment: Quinazoline derivatives have been studied for their potential use in cancer therapy due to their ability to inhibit specific kinases.

    Anti-inflammatory Agents: These compounds might also possess anti-inflammatory properties.

Industry

    Pharmaceuticals: Used in the synthesis of various drugs.

    Agrochemicals: Potential use in the development of pesticides or herbicides.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(2E)-2-(6-methoxy-4-methylquinazolin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with DNA: Some compounds may intercalate with DNA, affecting replication and transcription.

    Modulating Receptors: Acting as agonists or antagonists at specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its wide range of biological activities.

    Methoxyquinazoline: Similar structure with a methoxy group, often studied for its pharmacological properties.

    Imidazolidinone Derivatives: Compounds with the imidazolidinone ring, known for their diverse chemical reactivity.

Uniqueness

Methyl (2Z)-2-[(2E)-2-(6-methoxy-4-methylquinazolin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline or imidazolidinone derivatives.

Properties

IUPAC Name

methyl (2Z)-2-[(2E)-2-(6-methoxy-4-methylquinazolin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-8-10-6-9(24-2)4-5-11(10)18-15(17-8)21-16-19-12(14(23)20-16)7-13(22)25-3/h4-7H,1-3H3,(H2,17,18,19,20,21,23)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESXXNVJLXTYNC-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N=C3NC(=CC(=O)OC)C(=O)N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=CC2=NC(=N1)/N=C/3\N/C(=C\C(=O)OC)/C(=O)N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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